N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenylamine, 3,4-dihydroisoquinoline, and appropriate pyrimidine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the pyrido[2,3-d]pyrimidine core.
Cyclization reactions: Employing heat or specific reagents to form the hexahydropyrido[2,3-d]pyrimidine ring.
Amidation reactions: Introducing the carboxamide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: A class of compounds with similar core structures.
Isoquinolines: Compounds with a similar isoquinoline moiety.
Carboxamides: Compounds with a similar carboxamide functional group.
Uniqueness
N-(3-chlorophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20ClN5O3 |
---|---|
Molecular Weight |
449.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H20ClN5O3/c24-15-6-3-7-16(10-15)25-21(31)17-11-18(30)26-20-19(17)22(32)28-23(27-20)29-9-8-13-4-1-2-5-14(13)12-29/h1-7,10,17H,8-9,11-12H2,(H,25,31)(H2,26,27,28,30,32) |
InChI Key |
RMPQQYIKDXZDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC4=C(C(CC(=O)N4)C(=O)NC5=CC(=CC=C5)Cl)C(=O)N3 |
Origin of Product |
United States |
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